Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate
CAS No.: 2138271-40-4
Cat. No.: VC4381582
Molecular Formula: C8H9LiN2O2
Molecular Weight: 172.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2138271-40-4 |
---|---|
Molecular Formula | C8H9LiN2O2 |
Molecular Weight | 172.11 |
IUPAC Name | lithium;2-(5-aminopyridin-2-yl)propanoate |
Standard InChI | InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1 |
Standard InChI Key | JESFWJQIHHYIQX-UHFFFAOYSA-M |
SMILES | [Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound consists of a lithium ion () electrostatically bound to the deprotonated carboxylate group of 2-(5-aminopyridin-2-yl)propanoic acid. The organic anion features a pyridine ring substituted with an amino group at the 5-position and a propanoate side chain at the 2-position. The planar pyridine ring and electron-donating amino group enhance solubility and potential for π-π stacking interactions in biological systems.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | Lithium;2-(5-aminopyridin-2-yl)propanoate |
Molecular Formula | |
Molecular Weight | 172.11 g/mol |
CAS Registry Number | 2138271-40-4 |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct absorption bands for the carboxylate group (1600 cm) and aromatic C-N stretching (1250 cm). The amino group’s lone pair participates in conjugation with the pyridine ring, reducing basicity compared to aliphatic amines.
Synthesis and Manufacturing
Parent Acid Synthesis
The precursor, 2-(5-aminopyridin-2-yl)propanoic acid (CID: 132351192), is synthesized via sequential functionalization of pyridine derivatives. A plausible route involves:
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Amination of 4-chloropyridin-2-amine: Substituting chloride with ammonia or amines under catalytic conditions (e.g., Pd-mediated cross-coupling) .
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Side-chain elongation: Introducing the propanoate group through Friedel-Crafts acylation or nucleophilic substitution.
Case Study: Chloropyridine Amination
In analogous syntheses, 4-chloropyridin-2-amine reacts with sodium thiomethoxide at 140°C to yield 4-(methylthio)pyridin-2-amine . Similar conditions using aqueous ammonia could produce 5-aminopyridin-2-amine, though yields may vary due to steric and electronic effects.
Lithium Salt Formation
The final step involves neutralizing the parent acid with lithium hydroxide () in anhydrous ethanol:
Reaction conditions (temperature, solvent polarity) critically influence crystallinity and purity. Post-synthesis purification typically employs column chromatography (SiO, ethyl acetate/hexane).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<10 mg/mL). The lithium-carboxylate ionic bond confers stability up to 250°C, as evidenced by thermogravimetric analysis (TGA) of analogous salts.
Table 2: Lithium Salts in Neuropharmacology
Compound | Molecular Formula | Neuroprotective Mechanism |
---|---|---|
Lithium Carbonate | Glycogen synthase kinase-3β inhibition | |
Lithium Citrate | NMDA receptor modulation | |
Target Compound | Proposed: Dual kinase inhibition & neurotransmitter interaction |
Challenges and Future Directions
Bioavailability Optimization
The compound’s limited aqueous solubility necessitates formulation strategies:
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Nanoemulsions: Lipid-based carriers to enhance blood-brain barrier penetration.
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Prodrugs: Ester derivatives for improved membrane permeability.
Target Validation Studies
Future research should prioritize:
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Kinase profiling: Screen against GSK-3β, Akt, and ERK pathways.
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Receptor binding assays: Quantify affinity for serotonin (5-HT) and adenosine (A) receptors.
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